Cycasin
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Overview
Description
Cycasin is a toxic compound found in the leaves and seeds of the cycad plant. It is classified as a carcinogen and has been linked to liver and brain damage in humans and animals. Despite its harmful effects, cycasin has been the subject of scientific research due to its potential applications in cancer treatment and neurodegenerative disease research.
Scientific Research Applications
Radiomimetic Effect
Cycasin, a carcinogenic compound in cycad plants, induces chromosome aberrations similar to gamma irradiation. This is observed in root-tip cells of Allium cepa, where cycasin causes as many aberrations as about 200 roentgens of gamma radiation (Teas, Sax, & Sax, 1965).
Mutagenic and Carcinogenic Properties
Cycasin is mutagenic and carcinogenic when deglucosylated to release methylazoxymethanol (MAM), which induces genetic alterations in various test systems, including bacteria, yeast, plants, Drosophila, and mammalian cells. This underscores the significance of cycasin and MAM's metabolism in their toxicological effects (Hoffmann & Morgan, 1984).
Intestinal Absorption
Cycasin is absorbed in the gut via the intestinal brush-border Na+/glucose cotransporter. This suggests a potential pathway for cycasin or its aglycone to enter the blood-brain barrier, implicating its role in neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC) (Hirayama et al., 1994).
Enzymatic Formation
An enzyme in the leaves of the Japanese cycad catalyzes the transfer of glucose from UDP-glucose to MAM, forming cycasin. This insight into cycasin formation is crucial for understanding its biological activities and potential applications (Tadera, Yagi, Arima, & Kobayashi, 1985).
Mutation Induction in Drosophila
Cycasin's aglycone, methylazoxymethanol, is a potent mutagen in Drosophila, emphasizing its genetic impact. This provides a model for studying mutagenesis and carcinogenesis (Teas & Dyson, 1967).
properties
CAS RN |
14901-08-7 |
---|---|
Product Name |
Cycasin |
Molecular Formula |
C8H16N2O7 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
Isomeric SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Other CAS RN |
14901-08-7 |
physical_description |
Solid |
solubility |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
synonyms |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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